Gougerotin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gougerotin is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces gougerotii. It was first isolated by researchers at Takeda Chemical Industries, Ltd. in Osaka, Japan. This compound is known for its broad spectrum of biological activities, including antibacterial properties against both Gram-positive and Gram-negative bacteria . Despite its potent biological activities, its commercial value is limited due to its weak antibiotic activity and toxicity to mammalian systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gougerotin is primarily produced through fermentation processes involving Streptomyces gougerotii. The biosynthetic gene cluster for this compound includes one putative regulatory gene, one major facilitator superfamily transporter gene, and 13 structural genes .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces gougerotii in optimized fermentation conditions. The production can be further increased by precursor feeding strategies, where precursors like cytosine, serine, and glycine are added to the fermentation medium . These strategies have been shown to significantly boost this compound yield .

Chemical Reactions Analysis

Types of Reactions: Gougerotin undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on the specific reagents and conditions used in these reactions is limited.

Common Reagents and Conditions: The production of this compound involves the use of specific precursors and genetic engineering techniques to enhance its yield. Common reagents include cytosine, serine, and glycine, which are added to the fermentation medium to stimulate this compound production .

Major Products Formed: The primary product formed from these reactions is this compound itself, which is isolated as basic colorless needle crystals. It is freely soluble in water but insoluble in most organic solvents .

Scientific Research Applications

Mechanism of Action

Gougerotin exerts its effects by inhibiting protein synthesis. It enhances the enzymatic binding of phenylalanyl-tRNA to ribosomes, which increases the number of poly-phenylalanine peptides produced . This mechanism of action is similar to that of other antibiotics like blasticidin S and puromycin . This compound specifically targets the ribosomal peptidyltransferase, inhibiting the transfer of amino acids from aminoacyl-tRNA to proteins .

Comparison with Similar Compounds

Nikkomycins: These antibiotics also inhibit protein synthesis but have a different biosynthetic gene cluster compared to gougerotin.

Blasticidin S: This compound shares a similar mechanism of action with this compound but has distinct structural differences.

Puromycin: Another antibiotic that inhibits protein synthesis by targeting ribosomal function.

Properties

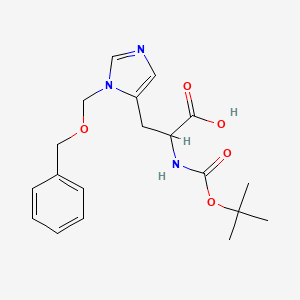

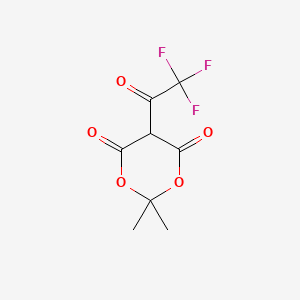

IUPAC Name |

6-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxy-3-[[3-hydroxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]oxane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N7O8/c1-19-4-8(25)20-6(5-24)14(29)22-9-10(26)11(27)15(31-12(9)13(18)28)23-3-2-7(17)21-16(23)30/h2-3,6,9-12,15,19,24,26-27H,4-5H2,1H3,(H2,18,28)(H,20,25)(H,22,29)(H2,17,21,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNAZJFEONUVTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC(CO)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)

![Ethyl (2S,5R)-1-Boc-5-[(benzyloxy)amino]piperidine-2-carboxylate](/img/structure/B13387772.png)

![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)

![[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride](/img/structure/B13387813.png)

![[8-[2-(4-Acetyloxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13387829.png)

![1-[4-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B13387830.png)